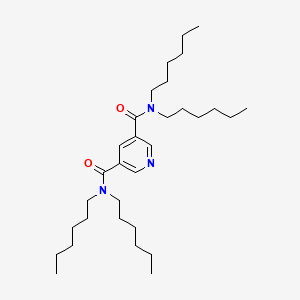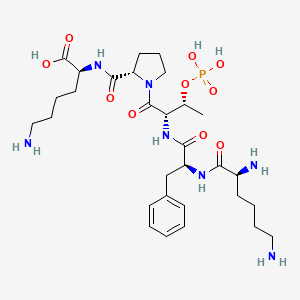
L-Lysyl-L-phenylalanyl-O-phosphono-L-threonyl-L-prolyl-L-lysine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Lysyl-L-phenylalanyl-O-phosphono-L-threonyl-L-prolyl-L-lysine is a complex peptide compound composed of six amino acids: lysine, phenylalanine, threonine, proline, and two additional lysine residues. This compound is notable for its inclusion of a phosphono group attached to the threonine residue, which imparts unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Lysyl-L-phenylalanyl-O-phosphono-L-threonyl-L-prolyl-L-lysine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The initial amino acid is attached to a solid resin.
Deprotection: The protecting group on the amino acid is removed to allow for the next amino acid to be added.
Coupling: The next amino acid, with its amino group protected, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for each subsequent amino acid.
Cleavage and Deprotection: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of this peptide may involve automated peptide synthesizers that utilize SPPS. These machines can efficiently produce large quantities of peptides with high purity. Additionally, recombinant DNA technology can be employed to produce peptides in microbial systems, where the gene encoding the peptide is inserted into a host organism, such as Escherichia coli, which then expresses the peptide.
Chemical Reactions Analysis
Types of Reactions
L-Lysyl-L-phenylalanyl-O-phosphono-L-threonyl-L-prolyl-L-lysine can undergo various chemical reactions, including:
Oxidation: The phenylalanine residue can be oxidized to form phenylalanine derivatives.
Reduction: The peptide can be reduced to alter its structure and properties.
Substitution: The phosphono group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Phosphorus oxychloride, thionyl chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylalanine residue can yield phenylalanine hydroxyl derivatives, while substitution reactions involving the phosphono group can produce various phosphonate esters.
Scientific Research Applications
L-Lysyl-L-phenylalanyl-O-phosphono-L-threonyl-L-prolyl-L-lysine has several scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and modification.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of peptide-based materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of L-Lysyl-L-phenylalanyl-O-phosphono-L-threonyl-L-prolyl-L-lysine involves its interaction with specific molecular targets, such as enzymes and receptors. The phosphono group can mimic phosphate groups in biological systems, allowing the peptide to modulate phosphorylation-dependent signaling pathways. Additionally, the peptide can bind to proteins and alter their function, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
L-Prolyl-O-phosphono-L-tyrosyl-L-leucyl-L-lysyl-L-threonyl-L-lysyl-L-alanyl-L-alanyl-L-valyl-L-leucyl-L-leucyl-L-prolyl-L-valyl-L-leucyl-L-leucyl-L-alanyl-L-alanyl-L-proline: Another peptide with a phosphono group, used as a STAT3 inhibitor.
Poly(ɛ-L-lysine): A homopolymer of lysine with antimicrobial properties.
Uniqueness
L-Lysyl-L-phenylalanyl-O-phosphono-L-threonyl-L-prolyl-L-lysine is unique due to its specific sequence and the presence of a phosphono group, which imparts distinct chemical and biological properties. Its ability to participate in phosphorylation-dependent processes and its potential therapeutic applications set it apart from other peptides.
Properties
CAS No. |
189827-01-8 |
|---|---|
Molecular Formula |
C30H50N7O10P |
Molecular Weight |
699.7 g/mol |
IUPAC Name |
(2S)-6-amino-2-[[(2S)-1-[(2S,3R)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-phenylpropanoyl]amino]-3-phosphonooxybutanoyl]pyrrolidine-2-carbonyl]amino]hexanoic acid |
InChI |
InChI=1S/C30H50N7O10P/c1-19(47-48(44,45)46)25(29(41)37-17-9-14-24(37)28(40)34-22(30(42)43)13-6-8-16-32)36-27(39)23(18-20-10-3-2-4-11-20)35-26(38)21(33)12-5-7-15-31/h2-4,10-11,19,21-25H,5-9,12-18,31-33H2,1H3,(H,34,40)(H,35,38)(H,36,39)(H,42,43)(H2,44,45,46)/t19-,21+,22+,23+,24+,25+/m1/s1 |
InChI Key |
ZWFVVZTVAQKACW-GFGQVAFXSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCCCN)N)OP(=O)(O)O |
Canonical SMILES |
CC(C(C(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCCCN)N)OP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[3-(2-Methylpropyl)phenyl]-1H-indene-1,3(2H)-dione](/img/structure/B12570946.png)

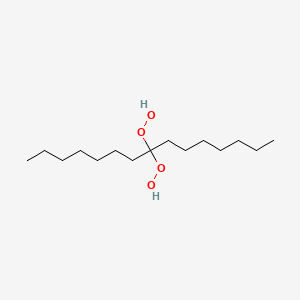
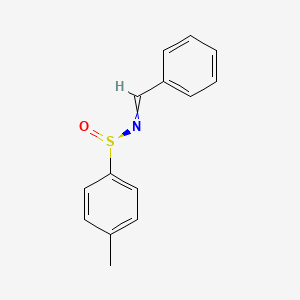
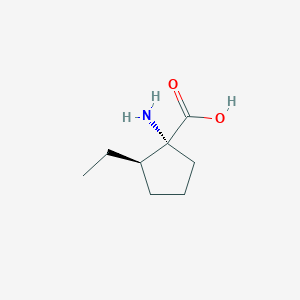
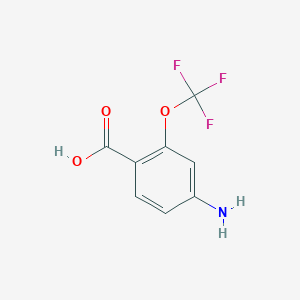
![1-[3-Methoxy-4-(5-oxazolyl)phenyl]-2-cyano-3-(3-pyridyl)guanidine](/img/structure/B12570992.png)

![3-[4-(furan-2-carbonyl)piperazin-1-yl]-1H-pyridazin-6-one](/img/structure/B12570996.png)

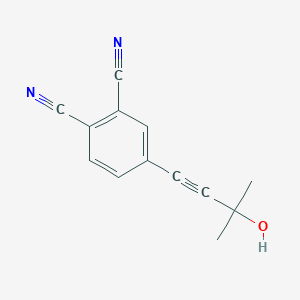
![7,8-Disilabicyclo[4.2.0]octa-1,3,5-triene, 7,7,8,8-tetrakis(1-methylethyl)-](/img/structure/B12571013.png)
